molecular formula C21H20O5 B2807140 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid CAS No. 428845-94-7

2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid

Cat. No.: B2807140
CAS No.: 428845-94-7
M. Wt: 352.386
InChI Key: ZOUCUTUYRHWVDD-UHFFFAOYSA-N
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Description

“2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid” is a chemical compound with the CAS Number: 428845-94-7 . It has a molecular weight of 352.39 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H20O5/c1-12-9-17(25-14(3)20(22)23)19-13(2)16(21(24)26-18(19)10-12)11-15-7-5-4-6-8-15/h4-10,14H,11H2,1-3H3,(H,22,23) . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 352.39 . The InChI code for this compound is 1S/C21H20O5/c1-12-9-17(25-14(3)20(22)23)19-13(2)16(21(24)26-18(19)10-12)11-15-7-5-4-6-8-15/h4-10,14H,11H2,1-3H3,(H,22,23) , which provides a specific representation of its molecular structure.

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis of novel compounds and testing their biological activities. One approach involved synthesizing novel derivatives of chromen and testing them against bacterial and fungal strains, highlighting the antimicrobial potential of these compounds (Hachama et al., 2013). Similarly, compounds derived from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid demonstrated significant antimicrobial activity, underscoring the therapeutic potential of such derivatives (Čačić et al., 2006).

Antioxidant Properties

Research on the antioxidant activity of coumarin derivatives has shown that synthesized compounds exhibit significant scavenging activities. For example, two synthesized coumarins were studied for their ability to scavenge free radicals, comparing favorably with ascorbic acid, a known antioxidant (Kadhum et al., 2011). This suggests potential for these compounds in mitigating oxidative stress-related conditions.

Design and Synthesis for Antimicrobial Use

A study on the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid explored the antibacterial potential of these compounds, indicating their promising role in developing new antimicrobials (Čačić et al., 2009).

Novel Synthesis Methods and Cytotoxic Activity

Another area of research is the development of novel synthesis methods for coumarin-based compounds and evaluation of their cytotoxic activities. For instance, the ultrasound-promoted synthesis of thiazole derivatives bearing a coumarin nucleus was demonstrated, with some compounds showing potent cytotoxic activity against human cells (Gomha & Khalil, 2012).

Electrochemical and Redox Properties

The electrochemical behavior of acetyl salicylic acid derivatives, including their antioxidant properties, was studied, linking the redox properties of these molecules with their biochemical antioxidant capacity (Poojari et al., 2016).

Properties

IUPAC Name

2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12-9-17(25-14(3)20(22)23)19-13(2)16(21(24)26-18(19)10-12)11-15-7-5-4-6-8-15/h4-10,14H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUCUTUYRHWVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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